3-Iodo-1,6-naphthyridin-4-amine
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Overview
Description
3-Iodo-1,6-naphthyridin-4-amine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by their fused pyridine rings, which contain nitrogen atoms
Mechanism of Action
Target of Action
It is known that 1,6-naphthyridines, a class of compounds to which 3-iodo-1,6-naphthyridin-4-amine belongs, have a wide range of pharmacological activities, including anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
The functionalization of the 1,6-naphthyridine core, such as in this compound, leads to specific activity . For instance, certain functionalized 1,6-naphthyridines act as sex hormone regulatory agents or anti-HIV agents .
Pharmacokinetics
The compound has a predicted boiling point of 4219±450 °C and a predicted density of 2017±006 g/cm3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1,6-naphthyridin-4-amine typically involves the iodination of 1,6-naphthyridin-4-amine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the naphthyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1,6-naphthyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, amines, and complex heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Iodo-1,6-naphthyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential anticancer, antiviral, and antibacterial agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridin-4-amine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Bromo-1,6-naphthyridin-4-amine: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1,5-Naphthyridines: Differ in the position of nitrogen atoms, affecting their chemical properties and applications.
Uniqueness
3-Iodo-1,6-naphthyridin-4-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for various applications in medicinal chemistry and organic synthesis. Its ability to undergo specific substitution and coupling reactions makes it a valuable compound in the development of new pharmaceuticals and materials.
Biological Activity
Overview
3-Iodo-1,6-naphthyridin-4-amine is a synthetic compound belonging to the naphthyridine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an iodine atom at the 3-position and an amine group at the 4-position of the naphthyridine ring system, contributing to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits a fused bicyclic structure that contains nitrogen atoms, which are crucial for its biological activity. The presence of the iodine atom enhances its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that naphthyridine derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that various naphthyridine derivatives showed selective antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated inhibitory effects on strains resistant to conventional antibiotics like ciprofloxacin .
Kinase Inhibition
This compound has been investigated for its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cell signaling and regulation. Inhibiting these enzymes can lead to therapeutic effects in cancer treatment by disrupting abnormal signaling pathways associated with tumor growth. The mechanism of action involves binding to the active site of kinases, thereby inhibiting their activity.
Table: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a recent study focusing on antimicrobial activity, derivatives of naphthyridine were tested against various bacterial strains. The results indicated that compounds similar to this compound showed promising activity against resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1.7 to 13.2 µg/mL . This highlights the potential of this compound in developing new antimicrobial agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Kinase Binding : The compound binds competitively to the active sites of kinases.
- Disruption of Signaling Pathways : By inhibiting kinase activity, it disrupts downstream signaling pathways involved in cell proliferation and survival.
Properties
IUPAC Name |
3-iodo-1,6-naphthyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-6-4-12-7-1-2-11-3-5(7)8(6)10/h1-4H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKWJTFKOWYQIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(C(=CN=C21)I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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